molecular formula C5H12ClNO2 B7805227 Piperidin-1-ium-4,4-diol;chloride

Piperidin-1-ium-4,4-diol;chloride

Cat. No.: B7805227
M. Wt: 153.61 g/mol
InChI Key: BQOLKFJNJCOALF-UHFFFAOYSA-N
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Description

Piperidin-1-ium-4,4-diol;chloride (CAS 40064-34-4), also termed 4,4-piperidinediol hydrochloride, is a piperidine derivative featuring two hydroxyl (-OH) groups at the 4-position of the heterocyclic ring, stabilized as a hydrochloride salt. This compound is a white to off-white crystalline solid with enhanced aqueous solubility due to its ionic chloride counterion . Its structural uniqueness lies in the symmetric diol substitution, which confers distinct physicochemical properties, such as high polarity and hydrogen-bonding capacity, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

piperidin-1-ium-4,4-diol;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c7-5(8)1-3-6-4-2-5;/h6-8H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQOLKFJNJCOALF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[NH2+]CCC1(O)O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40064-34-4
Record name 4,4-Piperidinediol, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40064-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidine derivatives, including Piperidin-1-ium-4,4-diol;chloride, often involves multi-component reactions. One common method is the pseudo five-component reaction of anilines, alkyl acetoacetates, and aromatic aldehydes under reflux conditions in ethanol. This method provides good yields and utilizes mild and clean reaction conditions .

Industrial Production Methods

Industrial production of piperidine derivatives typically involves hydrogenation of pyridine over a molybdenum disulfide catalyst. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Piperidin-1-ium-4,4-diol;chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include calcium hypochlorite for oxidation and molybdenum disulfide for hydrogenation. Reaction conditions typically involve reflux in ethanol or other suitable solvents .

Major Products Formed

Major products formed from these reactions include N-chloropiperidine and various substituted piperidines, which have significant biological activities .

Mechanism of Action

The mechanism of action of Piperidin-1-ium-4,4-diol;chloride involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives have been shown to inhibit certain enzymes and receptors, leading to their biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between Piperidin-1-ium-4,4-diol;chloride and analogous piperidine-based hydrochlorides:

Compound Molecular Formula Key Substituents Synthetic Route Applications/Properties
This compound C₅H₁₂ClNO₂ 4,4-diol; chloride Hydrochloride salt formation from 4,4-piperidinediol via acid-base reaction . Solubility enhancer; precursor for chiral ligands or bioactive molecule synthesis .
4-(Aminomethyl)-1-methylpiperidin-2-one dihydrochloride C₇H₁₆Cl₂N₂O 4-aminomethyl; 1-methyl; ketone Derived from aminomethylation and ketone functionalization of piperidine . Pharmaceutical intermediate (e.g., anticholinergics); agrochemical applications .
4-[[(2-Chloro-6-fluorophenyl)methoxy]methyl]piperidine hydrochloride C₁₄H₁₈Cl₂FNO 4-(chlorofluorobenzyloxymethyl) Alkylation of piperidine with chlorofluorobenzyl derivatives . Potential CNS drug candidate; lipophilic substituents enhance blood-brain barrier penetration .
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride C₁₄H₁₈ClN₃O 4-oxadiazole; 4-methylphenyl Cyclocondensation of amidoximes with carboxylic acid derivatives . Bioactive scaffold for kinase inhibitors; oxadiazole enhances metabolic stability .
2-(6-Chloro-1,4-dioxaspiro[4.5]decan-3-yl)piperidin-1-ium;chloride C₁₂H₂₀Cl₂NO₂ Spiro-dioxane; chloro Multi-step synthesis involving spiro-ring formation and piperidine coupling . Antispasmodic or anticonvulsant agent; spiro structure confers conformational rigidity .

Key Observations:

Substituent Impact on Solubility : The diol groups in this compound render it highly water-soluble, whereas lipophilic substituents (e.g., chlorofluorobenzyl in ) reduce solubility but improve membrane permeability.

Functional Group Diversity : Oxadiazole () and spiro-dioxane () moieties introduce steric and electronic effects that modulate receptor binding or metabolic stability compared to the parent diol structure.

Synthetic Complexity : this compound requires straightforward salt formation, while derivatives like the oxadiazole-containing compound () demand multi-step heterocyclic synthesis.

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